molecular formula C8H14O2 B14648398 (2S,6R)-6-ethoxy-2-methyl-3,6-dihydro-2H-pyran CAS No. 52554-84-4

(2S,6R)-6-ethoxy-2-methyl-3,6-dihydro-2H-pyran

Cat. No.: B14648398
CAS No.: 52554-84-4
M. Wt: 142.20 g/mol
InChI Key: YJEOZZMAEJOJGM-JGVFFNPUSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,6R)-6-ethoxy-2-methyl-3,6-dihydro-2H-pyran can be achieved through various synthetic routes. One common method involves the reaction of ethyl vinyl ether with a suitable diene under acidic conditions to form the desired pyran ring. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

(2S,6R)-6-ethoxy-2-methyl-3,6-dihydro-2H-pyran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The ethoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Substitution reactions often require nucleophiles or electrophiles, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

(2S,6R)-6-ethoxy-2-methyl-3,6-dihydro-2H-pyran has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic properties.

    Industry: It is utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of (2S,6R)-6-ethoxy-2-methyl-3,6-dihydro-2H-pyran involves its interaction with specific molecular targets and pathways. The compound may act as a substrate or inhibitor in enzymatic reactions, influencing metabolic processes. Its effects are mediated through binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Similar Compounds

    (2S,6R)-lanthionine: A thioether-containing amino acid with structural similarities.

    (2S,3S,6R)-3-methyllanthionine: Another thioether-containing amino acid with additional methyl substitution.

Uniqueness

(2S,6R)-6-ethoxy-2-methyl-3,6-dihydro-2H-pyran is unique due to its specific ethoxy and methyl substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

52554-84-4

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

(2S,6R)-6-ethoxy-2-methyl-3,6-dihydro-2H-pyran

InChI

InChI=1S/C8H14O2/c1-3-9-8-6-4-5-7(2)10-8/h4,6-8H,3,5H2,1-2H3/t7-,8+/m0/s1

InChI Key

YJEOZZMAEJOJGM-JGVFFNPUSA-N

Isomeric SMILES

CCO[C@H]1C=CC[C@@H](O1)C

Canonical SMILES

CCOC1C=CCC(O1)C

Origin of Product

United States

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